

Propiomazine maleate salt vs hydrochloride solubility

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Compound Focus: Propiomazine maleate

CAS No.: 3568-23-8

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Solubility and Key Properties Comparison

The table below summarizes the available quantitative data for the two salt forms.

Property	Propiomazine Maleate	Propiomazine Hydrochloride
Aqueous Solubility	3.8 mg/mL [1]	>1 g/mL (≈1000 mg/mL) [1]
Bioavailability (Oral)	Lower (due to slower dissolution) [1]	Higher [1]
Clinical Approval Status	Not approved by FDA [1]	Approved for medical use (since 1960) [1]
Rationale for Selection	Requires longer dissolution time, affecting absorption [1]	Better choice due to high solubility and bioavailability [1]

The provided data explains that the **hydrochloride salt was chosen for clinical development primarily because of its significantly higher aqueous solubility**, which directly leads to faster dissolution and better absorption in the body compared to the maleate salt [1].

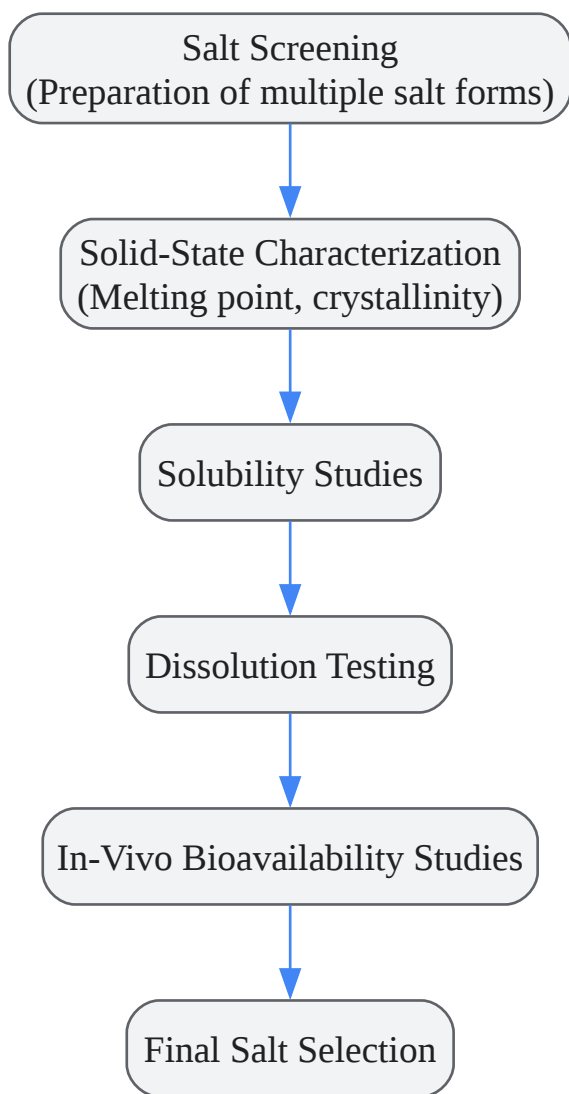
Scientific Context and Salt Selection Rationale

The decision to use one salt form over another is a critical step in drug development. The vast difference in solubility between these two salts perfectly illustrates the general principles of pharmaceutical salt selection [1].

- **Impact of Solubility:** Aqueous solubility is a major factor influencing a drug's dissolution rate and, consequently, its bioavailability. The high solubility of the hydrochloride salt (>1 g/mL) makes it a much more suitable candidate for creating an effective drug product compared to the less soluble maleate salt (3.8 mg/mL) [1].
- **Regulatory and Commercial Outcome:** Based on these physicochemical advantages, **propiomazine hydrochloride was the form approved for medical use**. The maleate salt was not approved by the FDA, and the hydrochloride salt has been in use since 1960 [1].

Methodological Considerations for Solubility Assessment

The search results do not provide explicit experimental protocols for propiomazine, but standard methodologies for evaluating salt forms are well-established in pharmaceutical science. The general workflow for such an investigation typically follows a logical sequence, which can be visualized below.



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Key experimental stages for salt selection include:

- **Salt Screening and Preparation:** Synthesis of different salt forms, such as hydrochloride and maleate, using various counterions [2].
- **Solid-State Characterization:** Techniques like **Differential Scanning Calorimetry (DSC)** determine melting points and assess crystallinity [2].
- **Solubility Studies:** Measurement of equilibrium solubility in water and buffers at controlled temperatures. The dramatic difference for propiomazine was likely confirmed this way [1].
- **Dissolution Testing:** Evaluation of the drug's release rate from a formulated product using apparatus detailed in pharmacopeias. This directly relates to the maleate salt's longer dissolution time [1].
- **In-Vivo Bioavailability Studies:** Ultimately, the superior in-vitro performance of the hydrochloride salt must be correlated with better absorption and exposure in living organisms [1].

Insights for Research and Development

For your technical guide, the case of propiomazine serves as a clear example where salt selection was decisive. The key takeaways for drug development professionals are:

- **Prioritize Solubility:** The propiomazine case underscores that solubility can be the paramount factor, overriding other considerations [1].
- **Early Screening is Crucial:** Implementing a systematic salt screening process early in development can identify critical differentiators, as seen with propiomazine's 263-fold solubility advantage [1] [2].
- **Consider Regulatory Precedent:** Using a commonly accepted salt form like hydrochloride can simplify regulatory pathways [2].

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References

1. Propiomazine - an overview | ScienceDirect Topics [sciencedirect.com]
2. Salts of Therapeutic Agents: Chemical, Physicochemical ... [pmc.ncbi.nlm.nih.gov]

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